molecular formula C7H5FN2 B1403257 5-Fluoro-3-methylpicolinonitrile CAS No. 1261883-35-5

5-Fluoro-3-methylpicolinonitrile

Cat. No. B1403257
M. Wt: 136.13 g/mol
InChI Key: GMOCCGJYTXVJSR-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylpicolinonitrile is a chemical compound with the CAS Number: 1261883-35-5 and a molecular weight of 136.13 . It has a linear formula of C7H5FN2 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for 5-Fluoro-3-methylpicolinonitrile is 1S/C7H5FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Radioligand Development for PET Imaging
    Research by Siméon et al. (2007) involved synthesizing analogs of 5-Fluoro-3-methylpicolinonitrile for potential use as ligands for metabotropic glutamate subtype-5 receptors (mGluR5s). One compound exhibited high affinity and potency for mGluR5 and was successfully labeled with fluorine-18 for PET imaging, demonstrating its potential as a radioligand in human brain imaging studies (Siméon et al., 2007).

  • Automated Radiosynthesis for Clinical Research
    Lim et al. (2014) adapted the synthesis of a PET imaging agent (3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB) for metabotropic glutamate subtype 5 receptor to an automated chemistry module. This adaptation aimed at routine production for clinical research, highlighting the compound's importance in medical imaging (Lim et al., 2014).

  • Crystal Structure Analysis
    Karthikeyan et al. (2014) explored the crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, which includes a fluoro analog similar to 5-Fluoro-3-methylpicolinonitrile. Their research provided insights into hydrogen bonding and crystal architecture, useful for understanding the structural properties of related fluoro-containing compounds (Karthikeyan et al., 2014).

  • 1,3-Dipolar Cycloaddition Reactions
    Chung et al. (1997) investigated the 1,3-dipolar cycloaddition reactions of benzonitrile oxide with various substituents, including fluoro. This research contributes to the broader understanding of fluoro-substituted benzonitriles in chemical synthesis, relevant to the study of 5-Fluoro-3-methylpicolinonitrile derivatives (Chung et al., 1997).

  • Catalyzed Aldol Reactions
    Arnone et al. (1996) explored the copper(I) catalyzed aldol reaction to produce 3-fluoromethylthreonine analogs. Their work on fluoro-substituted compounds contributes to the understanding of reactions and synthesis methods relevant to compounds like 5-Fluoro-3-methylpicolinonitrile (Arnone et al., 1996).

  • Folinic Acid Interactions with Fluoropyrimidines
    Keyomarsi and Moran (1986) studied the interactions between folinic acid and fluoropyrimidines, providing insights into the biochemical mechanisms of fluoropyrimidine compounds, a category that includes fluoro-substituted picolinonitriles like 5-Fluoro-3-methylpicolinonitrile (Keyomarsi & Moran, 1986).

Safety And Hazards

For safety information and potential hazards associated with 5-Fluoro-3-methylpicolinonitrile, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-fluoro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOCCGJYTXVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methylpicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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